molecular formula C13H15NO4 B14074688 (E)-3-(5-Amino-2-(3-methoxy-3-oxopropyl)phenyl)acrylic acid

(E)-3-(5-Amino-2-(3-methoxy-3-oxopropyl)phenyl)acrylic acid

Cat. No.: B14074688
M. Wt: 249.26 g/mol
InChI Key: QVPZKCHTPMOELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-Amino-2-(3-methoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound characterized by the presence of an amino group, a methoxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-Amino-2-(3-methoxy-3-oxopropyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-2-(3-methoxy-3-oxopropyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired acrylic acid derivative. The reaction conditions often require controlled temperatures and pH to ensure the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-Amino-2-(3-methoxy-3-oxopropyl)phenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the methoxy moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

(E)-3-(5-Amino-2-(3-methoxy-3-oxopropyl)phenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (E)-3-(5-Amino-2-(3-methoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the acrylic acid moiety can participate in conjugation reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(5-Amino-2-(3-methoxy-3-oxopropyl)phenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

3-[5-amino-2-(3-methoxy-3-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H15NO4/c1-18-13(17)7-4-9-2-5-11(14)8-10(9)3-6-12(15)16/h2-3,5-6,8H,4,7,14H2,1H3,(H,15,16)

InChI Key

QVPZKCHTPMOELM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C=C(C=C1)N)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.